molecular formula C17H16ClNO3 B4406355 3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide

3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No. B4406355
M. Wt: 317.8 g/mol
InChI Key: LHVLLBKTKLKLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in the development or progression of various diseases. It may also have an effect on the immune system and inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It may also have an effect on the central nervous system and may act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide in lab experiments is its potential as a drug candidate. It has been shown to have various therapeutic properties and may be useful in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research of 3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide. One of the major areas of research is the development of new drugs based on this compound. It may also be studied for its potential as a diagnostic tool for the detection of certain diseases. Further studies are needed to determine the safety and efficacy of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further studies are needed to determine the safety and efficacy of this compound and its potential applications in various fields.

Scientific Research Applications

3-(allyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide has been researched for its potential applications in various fields. One of the major areas of research has been in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. It has also been researched for its potential as a diagnostic tool for the detection of certain diseases.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-9-22-14-6-4-5-12(10-14)17(20)19-15-11-13(18)7-8-16(15)21-2/h3-8,10-11H,1,9H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLLBKTKLKLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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